

# Technical Guide: 3-Chloro-4-methoxybenzonitrile (CAS No. 102151-33-7)

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## Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzonitrile

Cat. No.: B022515

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## Introduction

**3-Chloro-4-methoxybenzonitrile** is a substituted aromatic nitrile, a class of organic compounds recognized for their utility as versatile intermediates in the synthesis of complex molecules. The presence of three distinct functional groups—a nitrile, a chloro substituent, and a methoxy group—on the benzene ring provides multiple reaction sites, making it a valuable building block in medicinal chemistry, agrochemicals, and materials science. The nitrile group can be transformed into amines, amides, or carboxylic acids, while the chloro and methoxy groups modulate the electronic properties of the aromatic ring and can be targets for nucleophilic substitution or ether cleavage reactions, respectively. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its applications.

## Physicochemical Properties

The fundamental physicochemical properties of **3-Chloro-4-methoxybenzonitrile** are summarized below. It is a solid at room temperature, appearing as a white to light yellow crystalline powder.<sup>[1]</sup> It exhibits poor solubility in water but is soluble in common organic solvents.<sup>[2]</sup> Notably, there are discrepancies in the reported melting point values in the literature.

Property	Value	Source(s)
CAS Number	102151-33-7	
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO	
Molecular Weight	167.59 g/mol	
Physical Form	Solid	
Melting Point	107-111 °C	
Linear Formula	CH <sub>3</sub> OC <sub>6</sub> H <sub>3</sub> (Cl)CN	
InChI Key	SUFOLDHSHRVSQV- UHFFFAOYSA-N	

## Spectroscopic Data

Detailed experimental spectroscopic data is crucial for the unambiguous identification and characterization of chemical compounds. While specific experimental NMR and mass spectra for **3-Chloro-4-methoxybenzonitrile** are not readily available in the public domain literature, FTIR and Raman spectra have been recorded and are available in spectral databases.

Spectroscopy	Data Summary
<sup>1</sup> H NMR	Data not found in the searched literature.
<sup>13</sup> C NMR	Data not found in the searched literature.
Mass Spectrometry	Data not found in the searched literature.
FTIR	Spectrum available on SpectraBase. Technique: KBr Pellet.
Raman	Spectrum available on SpectraBase. Technique: FT-Raman.

## Synthesis and Experimental Protocols

**3-Chloro-4-methoxybenzonitrile** is commonly synthesized from its corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde, via a two-step process involving the formation of an aldoxime intermediate followed by its dehydration. The following is a representative experimental protocol based on well-established organic transformations for this sequence.[3][4][5]

## Synthesis Workflow Diagram

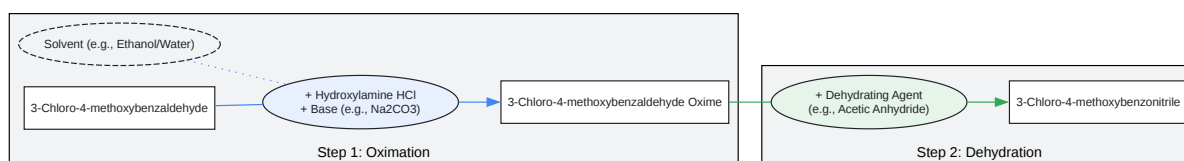


Figure 1. Representative Synthesis Workflow for 3-Chloro-4-methoxybenzonitrile.

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Caption: Figure 1. Representative Synthesis Workflow for **3-Chloro-4-methoxybenzonitrile**.

## Step 1: Synthesis of 3-Chloro-4-methoxybenzaldehyde Oxime

This step involves the condensation of 3-chloro-4-methoxybenzaldehyde with hydroxylamine.

- Materials:
  - 3-Chloro-4-methoxybenzaldehyde
  - Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
  - Sodium hydroxide (or another suitable base)
  - Ethanol

- Water
- Procedure:
  - Dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water.
  - Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium hydroxide (1.1-1.5 eq) to the solution.[\[5\]](#)
  - Stir the mixture at a controlled temperature (e.g., 30-40 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[\[5\]](#)
  - Upon completion, cool the reaction mixture and add water to precipitate the product.[\[5\]](#)
  - Filter the resulting solid, wash with water, and dry to obtain the crude 3-chloro-4-methoxybenzaldehyde oxime. The product can be used in the next step with or without further purification.

## Step 2: Dehydration of 3-Chloro-4-methoxybenzaldehyde Oxime

This step converts the aldoxime intermediate into the final nitrile product using a dehydrating agent. Acetic anhydride is a common and effective reagent for this transformation.[\[5\]](#)

- Materials:
  - 3-Chloro-4-methoxybenzaldehyde Oxime (from Step 1)
  - Acetic anhydride
- Procedure:
  - In a reaction flask, combine the crude 3-chloro-4-methoxybenzaldehyde oxime (1.0 eq) with an excess of acetic anhydride (e.g., 3.0-4.0 eq).[\[5\]](#)
  - Heat the mixture (e.g., to 130 °C) and maintain the temperature for 2-3 hours, monitoring the reaction by TLC until the oxime is fully consumed.[\[5\]](#)

- After the reaction is complete, cool the mixture to room temperature.
- Slowly pour the reaction solution into cold water with stirring to precipitate the product and quench the excess acetic anhydride.
- Filter the solid product, wash thoroughly with water to remove acetic acid, and dry.
- The crude **3-chloro-4-methoxybenzonitrile** can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a crystalline solid.

## Applications in Research and Development

**3-Chloro-4-methoxybenzonitrile** serves as a key intermediate in the synthesis of more complex molecules for various applications. The benzonitrile moiety is a valuable pharmacophore in drug design and can act as a bioisostere for other functional groups.

- **Pharmaceutical Synthesis:** Substituted benzonitriles are precursors to a wide array of therapeutic agents.<sup>[6]</sup> For example, the related compound 3-ethoxy-4-methoxybenzonitrile is an intermediate in the synthesis of Apremilast, a drug used to treat certain types of arthritis and skin conditions.<sup>[7]</sup> This highlights the utility of the 3-alkoxy-4-methoxybenzonitrile scaffold in constructing biologically active molecules.
- **Agrochemicals:** The inherent biological activity of substituted aromatic compounds makes them useful starting points for the development of new pesticides and herbicides.<sup>[2]</sup>
- **Organic Synthesis:** The versatile reactivity of the nitrile, chloro, and methoxy groups allows this compound to be used in a variety of organic transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and functional group interconversions, to build complex molecular architectures.

## Safety and Handling

**3-Chloro-4-methoxybenzonitrile** is classified as hazardous. It is harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Class	GHS Code(s)
Acute Toxicity, Oral	H302 (Harmful if swallowed)
Skin Corrosion/Irritation	H315 (Causes skin irritation)
Skin Sensitization	H317 (May cause an allergic skin reaction)
Serious Eye Damage/Irritation	H319 (Causes serious eye irritation)
Specific Target Organ Toxicity	H335 (May cause respiratory irritation)

Data sourced from Sigma-Aldrich

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and under the supervision of trained personnel. Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical.

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Address: 3281 E Guasti Rd  
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